An In-depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9)
An In-depth Technical Guide to 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4868-31-9)
This guide provides a comprehensive technical overview of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its current and potential applications, grounded in established scientific literature.
Core Compound Identification and Properties
Chemical Identity:
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Systematic Name: 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid
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Molecular Formula: C₇H₉NO₂[4]
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Molecular Weight: 139.15 g/mol [4]
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Structure:
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SMILES: CC1=C(NC(=C1)C(=O)O)C[4]
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Physicochemical Data:
A summary of the key physicochemical properties of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | [4] |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [5] |
Synthesis Protocol: A Validated Approach
The synthesis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is most commonly and efficiently achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. This method is reliable and scalable for laboratory purposes.
Reaction Scheme:
Caption: Workflow for the synthesis of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid.
Step-by-Step Methodology:
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Dissolution: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water. The ethanol ensures the solubility of the ester, while water is necessary for the hydrolysis reaction.
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Saponification: Add a solution of sodium hydroxide (NaOH) to the reaction mixture. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis of the ester.
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
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Solvent Removal: After the reaction is complete, remove the ethanol from the reaction mixture by rotary evaporation.
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Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by the dropwise addition of a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid.
Spectroscopic Characterization
The structural confirmation of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.
1H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring proton, the two methyl groups, the N-H proton, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups.
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Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm. This signal disappears upon the addition of D₂O due to proton exchange.[6]
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N-H Proton: A broad singlet, typically in the region of 8-10 ppm.
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Pyrrole Ring Proton: A singlet is expected for the proton at the 3-position of the pyrrole ring.
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Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups attached to the pyrrole ring, likely in the 2-3 ppm region.
13C NMR Spectroscopy:
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
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Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 160-180 ppm.[6]
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Pyrrole Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrrole ring. The carbons attached to the methyl groups and the carboxylic acid will have distinct chemical shifts from the unsubstituted carbon.
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Methyl Carbons (-CH₃): Two signals in the aliphatic region for the two methyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.[7]
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N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹.
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C-H Stretch (Methyl): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 139.15. Fragmentation patterns can provide further structural information.
Applications and Biological Significance
Pyrrole-containing compounds are a significant class of heterocycles in medicinal chemistry due to their diverse biological activities.[8] 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
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Anticancer Agents: Numerous pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8] The structural motif of 4,5-Dimethyl-1H-pyrrole-2-carboxylic acid can be incorporated into larger molecules to explore new anticancer drugs.
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Antimicrobial Agents: Pyrrole-based compounds have been investigated for their antibacterial and antifungal properties. Derivatives of pyrrole-2-carboxylic acid have shown activity against Mycobacterium tuberculosis.
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Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group in the active site of various enzymes, making this compound a scaffold for the design of enzyme inhibitors.
This compound is also used in the preparation of acid chlorination.[3]
Conclusion
4,5-Dimethyl-1H-pyrrole-2-carboxylic acid is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward synthesis from its ethyl ester and the presence of multiple functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. The comprehensive data provided in this guide serves as a valuable resource for researchers and scientists working with this compound.
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NIH. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available from: [Link]
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NIH. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link]
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Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). Available from: [Link]
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NIH. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023-03-13). Available from: [Link]
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University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). Available from: [Link]
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NIH. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from Pyrroles. Available from: [Link]
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UCLA. Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]
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